Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
Overview
Description
Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate is an organic compound that features a benzyl group attached to a tetrahydrofuran ring, which is further substituted with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diol, under acidic conditions.
Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the tetrahydrofuran derivative with an isocyanate or by using a phosgene derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamate group into an amine or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or an acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The benzyl group may enhance binding affinity through hydrophobic interactions, while the tetrahydrofuran ring can provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl Carbamate: Lacks the tetrahydrofuran ring, making it less structurally complex.
Tetrahydrofuran-3-ylcarbamate: Does not have the benzyl group, which may reduce its binding affinity and specificity.
Benzyl ®-5-hydroxytetrahydrofuran-3-ylcarbamate: Contains a hydroxyl group instead of a ketone, which can alter its reactivity and interactions.
Uniqueness
Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzyl group enhances its binding interactions, while the tetrahydrofuran ring provides structural rigidity and specificity. The carbamate group allows for covalent modification of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
benzyl N-[(3R)-5-oxooxolan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIBNUOPVTZWRT-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351331 | |
Record name | Benzyl [(3R)-5-oxooxolan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118399-28-3 | |
Record name | Benzyl [(3R)-5-oxooxolan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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